molecular formula C9H10N2O3S B14870147 (E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate

(E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate

Cat. No.: B14870147
M. Wt: 226.25 g/mol
InChI Key: UZZZNAGBHJBRCR-SNAWJCMRSA-N
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Description

(E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate typically involves the condensation of thiophene derivatives with appropriate acrylate and hydrazinecarboxylate precursors. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents, such as phosphorus pentasulfide (P4S10), and various catalysts to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

(E)-methyl 2-(3-(thiophen-2-yl)acryloyl)hydrazinecarboxylate is unique due to its specific combination of a thiophene ring with an acrylate and hydrazinecarboxylate moiety. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

methyl N-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]carbamate

InChI

InChI=1S/C9H10N2O3S/c1-14-9(13)11-10-8(12)5-4-7-3-2-6-15-7/h2-6H,1H3,(H,10,12)(H,11,13)/b5-4+

InChI Key

UZZZNAGBHJBRCR-SNAWJCMRSA-N

Isomeric SMILES

COC(=O)NNC(=O)/C=C/C1=CC=CS1

Canonical SMILES

COC(=O)NNC(=O)C=CC1=CC=CS1

Origin of Product

United States

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